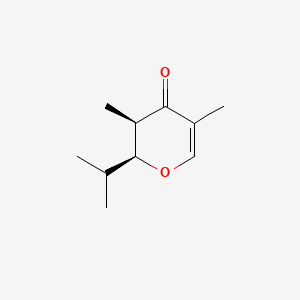
6-(4-Hydroxyphenylhydrazino)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Hydroxyphenylhydrazino)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a hydroxyphenylhydrazino group at the 6th position of the uracil ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxyphenylhydrazino)uracil typically involves the introduction of the hydroxyphenylhydrazino group into the uracil structure. One common method involves the reaction of 6-chlorouracil with 4-hydroxyphenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Hydroxyphenylhydrazino)uracil undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
6-(4-Hydroxyphenylhydrazino)uracil has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-(4-Hydroxyphenylhydrazino)uracil involves its interaction with biological molecules such as DNA and proteins. The hydroxyphenylhydrazino group can form hydrogen bonds and other interactions with nucleic acids, potentially affecting their structure and function. This interaction can inhibit the activity of certain enzymes or disrupt the replication of viral DNA, making it a potential antiviral agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Phenylhydrazino)uracil
- 6-(Benzylamino)uracil
- 6-(3,4-Trimethyleneanilino)uracil
Uniqueness
6-(4-Hydroxyphenylhydrazino)uracil is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and interact with biological molecules. This makes it particularly interesting for applications in medicinal chemistry and molecular biology .
Propriétés
Numéro CAS |
40855-14-9 |
|---|---|
Formule moléculaire |
C10H10N4O3 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
(6E)-6-[(4-hydroxyphenyl)hydrazinylidene]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10N4O3/c15-7-3-1-6(2-4-7)13-14-8-5-9(16)12-10(17)11-8/h1-4,13,15H,5H2,(H2,11,12,14,16,17) |
Clé InChI |
GQQWDDNGTFAUDF-UHFFFAOYSA-N |
SMILES isomérique |
C1/C(=N\NC2=CC=C(C=C2)O)/NC(=O)NC1=O |
SMILES canonique |
C1C(=NNC2=CC=C(C=C2)O)NC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)
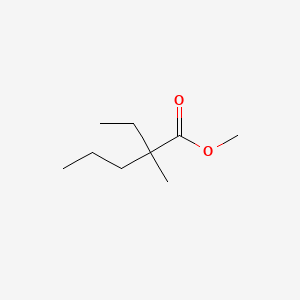
![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)

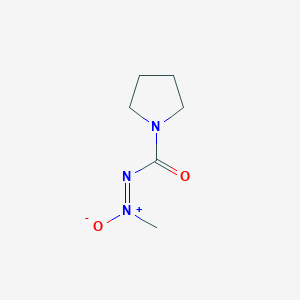

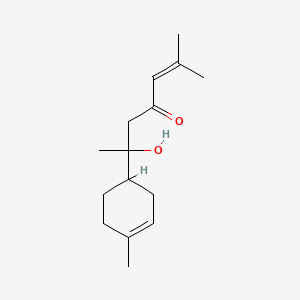

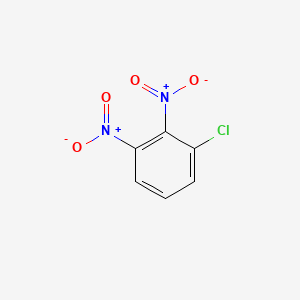
![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)

![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)

